molecular formula C13H9ClN2O4 B1665544 8'-Chloro-2',3'-dihydrospiro(pyrrolidine-3,6'(5'H)-pyrrolo(1,2,3-de)(1,4)benzoxazine)-2,5,5'-trione CAS No. 99434-90-9

8'-Chloro-2',3'-dihydrospiro(pyrrolidine-3,6'(5'H)-pyrrolo(1,2,3-de)(1,4)benzoxazine)-2,5,5'-trione

Cat. No. B1665544
CAS RN: 99434-90-9
M. Wt: 292.67 g/mol
InChI Key: WSLOHMLGIVSUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adn 138 is a bioactive chemical.

Scientific Research Applications

Heterocyclic Chemistry and Chemical Synthesis

  • Synthesis of Heterocyclic Compounds

    This compound is involved in the synthesis of various heterocyclic compounds. For instance, reactions with 3-amino-5,5-dimethylcyclohex-2-en-1-ones lead to the formation of complex triones, as observed in the study by Racheva et al. (2007) (Racheva, et al., 2007). Similar reactions have been reported by Tutynina et al. (2014), highlighting the compound's versatility in heterocyclic chemistry (Tutynina, et al., 2014).

  • Formation of Spiro Heterocyclic Systems

    The compound facilitates the formation of spiro heterocyclic systems. Maslivets et al. (2015) detailed such a process, where successive attacks by certain groups on the compound led to the cleavage of an oxazinone ring, forming new spiro heterocyclic systems (Maslivets, et al., 2015).

  • Structural Studies and X-Ray Analysis

    The compound has been utilized in structural studies, including X-ray analysis, to understand the molecular and crystalline structures of its derivatives, as explored in the works of Tutynina et al. (2013) and Mashevskaya et al. (2008) (Tutynina, et al., 2013), (Mashevskaya, et al., 2008).

  • Synthesis of Chiral Pyrrolidine-Fused Spirooxindoles

    Zhao et al. (2015) demonstrated the compound's role in the synthesis of chiral pyrrolidine-fused spirooxindoles, which are important in medicinal chemistry (Zhao, et al., 2015).

Pharmaceutical Research and Applications

  • Antibacterial Activity

    Some derivatives of the compound have been synthesized and evaluated for their antibacterial activity. Asahina et al. (2008) researched novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, showing promising antibacterial properties (Asahina, et al., 2008).

  • Potential in Pharmaceutical Chemistry

    The compound and its derivatives have been identified as having potential in pharmaceutical chemistry due to their unique structural properties. For instance, Babikova et al. (2021) synthesized spiro[imidazole-2,2'-pyrroles] from the compound, which are of interest in pharmaceutical research (Babikova, et al., 2021).

properties

CAS RN

99434-90-9

Product Name

8'-Chloro-2',3'-dihydrospiro(pyrrolidine-3,6'(5'H)-pyrrolo(1,2,3-de)(1,4)benzoxazine)-2,5,5'-trione

Molecular Formula

C13H9ClN2O4

Molecular Weight

292.67 g/mol

IUPAC Name

6-chlorospiro[9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-3,3'-pyrrolidine]-2,2',5'-trione

InChI

InChI=1S/C13H9ClN2O4/c14-6-3-7-10-8(4-6)20-2-1-16(10)12(19)13(7)5-9(17)15-11(13)18/h3-4H,1-2,5H2,(H,15,17,18)

InChI Key

WSLOHMLGIVSUPR-UHFFFAOYSA-N

SMILES

C1COC2=CC(=CC3=C2N1C(=O)C34CC(=O)NC4=O)Cl

Canonical SMILES

C1COC2=CC(=CC3=C2N1C(=O)C34CC(=O)NC4=O)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

8'-chloro-2',3'-dihydrospiro(pyrrolidine-3,6'(5'H)-pyrrolo(1,2,3-de)(1,4)benzoxazine)-2,5,5'-trione
ADN 138
ADN-138

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 2-(8-chloro-6-cyano-2,3-dihydro-5-oxopyrrolo[1,2,3-de]-1,4-benzoxazine-6-yl)-2-cyanoacetate (1 g) in sulfuric acid (0.5 ml)-acetic acid (10 ml) was heated under reflux for 2 hours. The reaction mixture was poured into ice water, and the resulting precipitate was collected by filtration. Recrystallization from acetic acid afforded colorless crystals (0.48 g, 57%), mp 271° C.
Name
ethyl 2-(8-chloro-6-cyano-2,3-dihydro-5-oxopyrrolo[1,2,3-de]-1,4-benzoxazine-6-yl)-2-cyanoacetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8'-Chloro-2',3'-dihydrospiro(pyrrolidine-3,6'(5'H)-pyrrolo(1,2,3-de)(1,4)benzoxazine)-2,5,5'-trione
Reactant of Route 2
8'-Chloro-2',3'-dihydrospiro(pyrrolidine-3,6'(5'H)-pyrrolo(1,2,3-de)(1,4)benzoxazine)-2,5,5'-trione
Reactant of Route 3
8'-Chloro-2',3'-dihydrospiro(pyrrolidine-3,6'(5'H)-pyrrolo(1,2,3-de)(1,4)benzoxazine)-2,5,5'-trione
Reactant of Route 4
8'-Chloro-2',3'-dihydrospiro(pyrrolidine-3,6'(5'H)-pyrrolo(1,2,3-de)(1,4)benzoxazine)-2,5,5'-trione
Reactant of Route 5
8'-Chloro-2',3'-dihydrospiro(pyrrolidine-3,6'(5'H)-pyrrolo(1,2,3-de)(1,4)benzoxazine)-2,5,5'-trione
Reactant of Route 6
8'-Chloro-2',3'-dihydrospiro(pyrrolidine-3,6'(5'H)-pyrrolo(1,2,3-de)(1,4)benzoxazine)-2,5,5'-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.